Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate
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Overview
Description
Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate: is a compound that features a tert-butyl carbamate protecting group attached to a thian-4-yl ring with cyano and imino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate typically involves the protection of an amino group using tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thian-4-yl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thian-4-yl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its unique structure allows for selective functionalization and modification .
Biology: In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its cyano and imino groups can interact with various biological targets .
Medicine: The compound’s structural features make it a valuable intermediate in medicinal chemistry .
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate involves its interaction with molecular targets through its cyano and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The tert-butyl carbamate group provides stability and protection during chemical reactions .
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protecting group properties.
N-Boc-4-iodophenylcarbamate: Another Boc-protected compound with different substituents on the aromatic ring.
Uniqueness: Tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate is unique due to the presence of both cyano and imino groups on the thian-4-yl ring, which provides distinct reactivity and interaction profiles compared to other Boc-protected compounds .
Properties
IUPAC Name |
tert-butyl N-(4-cyano-1-imino-1-oxothian-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3S/c1-10(2,3)17-9(15)14-11(8-12)4-6-18(13,16)7-5-11/h13H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHNKPVXIKDOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCS(=N)(=O)CC1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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